molecular formula C15H15N5 B14207364 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-33-7

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14207364
CAS No.: 787591-33-7
M. Wt: 265.31 g/mol
InChI Key: XUOJVSGULJHSII-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions (MCRs). One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of MCRs and the use of efficient catalysts like iodine suggest that scaling up the synthesis for industrial purposes could be feasible with appropriate optimization of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine core .

Scientific Research Applications

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and amino substituent contribute to its reactivity and potential as a therapeutic agent .

Properties

CAS No.

787591-33-7

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

3-(4-aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H15N5/c16-11-3-1-10(2-4-11)13-9-18-15-14(19-12-5-6-12)17-7-8-20(13)15/h1-4,7-9,12H,5-6,16H2,(H,17,19)

InChI Key

XUOJVSGULJHSII-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)N

Origin of Product

United States

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